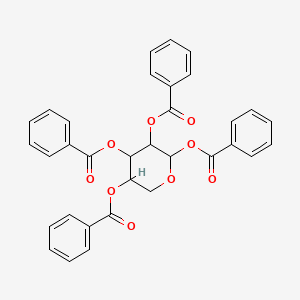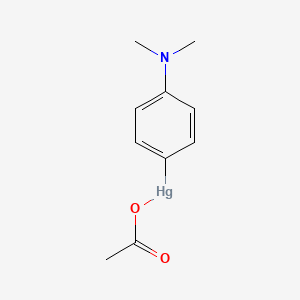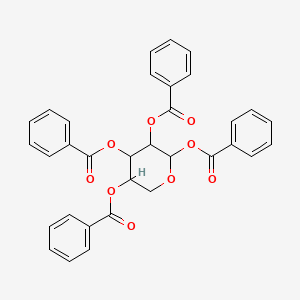
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a phenylimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl acrylate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate can be compared with other imidazole derivatives:
Similar Compounds: Imidazole, benzimidazole, and other substituted imidazoles.
Uniqueness: The presence of the fluorophenyl and isopropyl groups imparts unique chemical properties, such as increased lipophilicity and potential bioactivity, distinguishing it from other imidazole derivatives.
Propiedades
Número CAS |
109083-76-3 |
|---|---|
Fórmula molecular |
C23H23FN2O2 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C23H23FN2O2/c1-4-28-21(27)15-14-20-22(16(2)3)25-23(17-8-6-5-7-9-17)26(20)19-12-10-18(24)11-13-19/h5-16H,4H2,1-3H3/b15-14+ |
Clave InChI |
CYPPHOGCEHKEHQ-CCEZHUSRSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C |
SMILES canónico |
CCOC(=O)C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


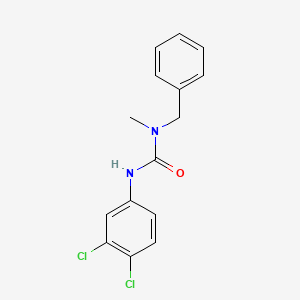

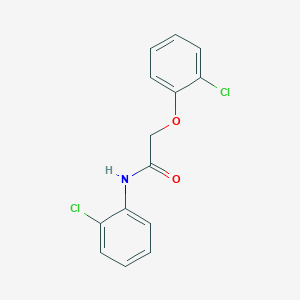

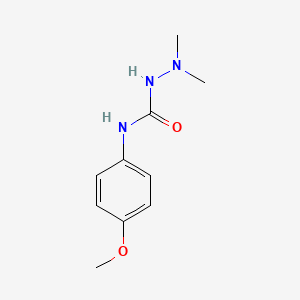


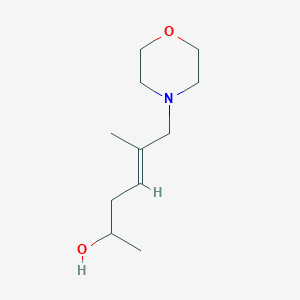
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)

